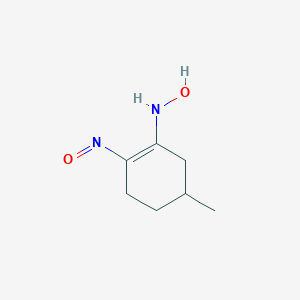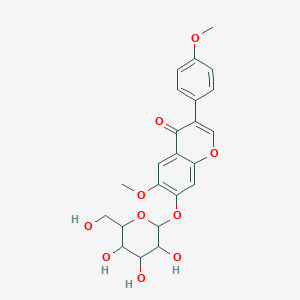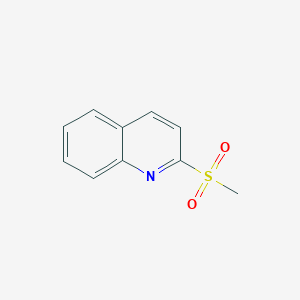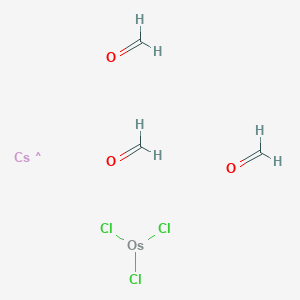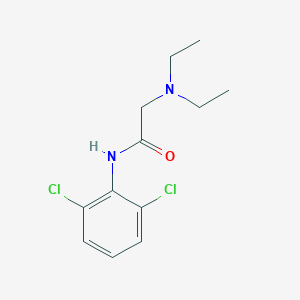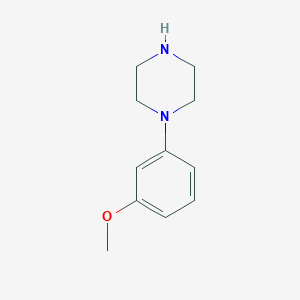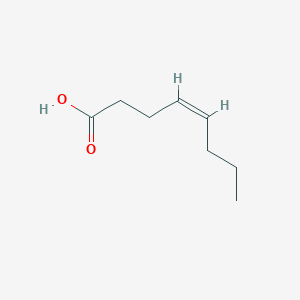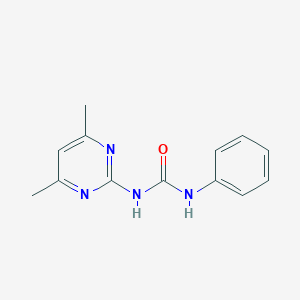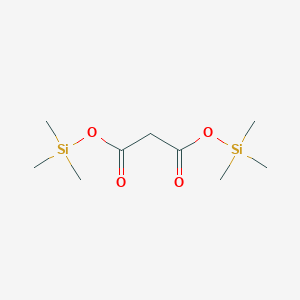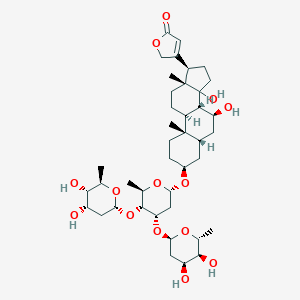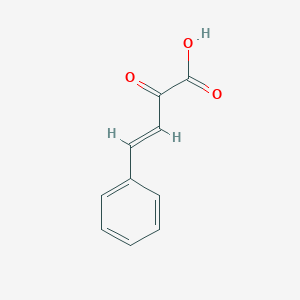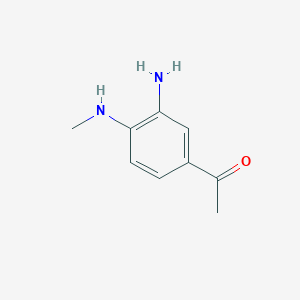
1-(3-Amino-4-(methylamino)phenyl)ethanone
概要
説明
1-(3-Amino-4-(methylamino)phenyl)ethanone is an organic compound with the molecular formula C9H12N2O It is a derivative of phenyl ethanone, characterized by the presence of amino and methylamino groups on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Amino-4-(methylamino)phenyl)ethanone can be synthesized through several methods. One common approach involves the acetylation of 3-amino-4-(methylamino)aniline with acetic anhydride under basic conditions. The reaction typically proceeds as follows:
Reactants: 3-amino-4-(methylamino)aniline and acetic anhydride
Conditions: Basic medium, typically using sodium acetate or pyridine as a base
Temperature: Room temperature to slightly elevated temperatures
Solvent: Often performed in an organic solvent such as dichloromethane or ethanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
1-(3-Amino-4-(methylamino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized products
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
1-(3-Amino-4-(methylamino)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(3-Amino-4-(methylamino)phenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The amino and methylamino groups can form hydrogen bonds and other interactions with target molecules, affecting their activity and function.
類似化合物との比較
Similar Compounds
1-(4-(Methylamino)phenyl)ethanone: Similar structure but with the methylamino group in a different position.
1-(4-(Dimethylamino)phenyl)ethanone: Contains an additional methyl group on the amino nitrogen.
1-(3-Amino-4-methylphenyl)ethanone: Lacks the methylamino group, only has an amino group.
Uniqueness
1-(3-Amino-4-(methylamino)phenyl)ethanone is unique due to the specific positioning of the amino and methylamino groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific synthetic and research applications.
特性
IUPAC Name |
1-[3-amino-4-(methylamino)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6(12)7-3-4-9(11-2)8(10)5-7/h3-5,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFJKWSILZEFMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381541 | |
| Record name | 1-[3-Amino-4-(methylamino)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18076-19-2 | |
| Record name | 1-[3-Amino-4-(methylamino)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
